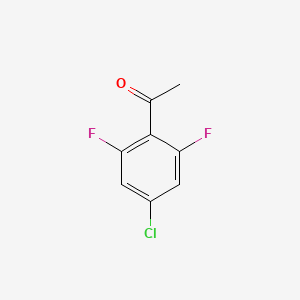

4'-Chloro-2',6'-difluoroacetophenone

描述

4’-Chloro-2’,6’-difluoroacetophenone, also known as CDA, is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 . It is commonly used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 4’-Chloro-2’,6’-difluoroacetophenone is 1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 . This indicates that the compound consists of a benzene ring with chlorine and fluorine substituents, and a ketone functional group.Physical And Chemical Properties Analysis

4’-Chloro-2’,6’-difluoroacetophenone is a liquid at ambient temperature .科学研究应用

Chemical Synthesis and Reactivity

4'-Chloro-2',6'-difluoroacetophenone has been used as a precursor in various chemical syntheses and reactions. It serves as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, offering an environmentally friendly alternative to other difluoromethylating approaches (Zhang, Zheng, & Hu, 2006). Its reactivity has also been highlighted in the presence of a hexahydride−osmium complex, showing selective C−H activation of ortho-CH bonds in aromatic ketones (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).

Spectroscopic Studies

Spectroscopic studies, specifically FT-IR and FT-Raman, have been conducted on molecules like 4-chloro-2-bromoacetophenone to understand their structural and spectroscopic data. Such studies shed light on the vibrational frequencies and geometric parameters of these molecules, providing insights into the effects of halogen presence on molecular properties (Ramalingam, Anbusrinivasan, & Periandy, 2011).

Fluorescence Sensing

In the field of fluorescence sensing, a class of ratiometric Zn(2+) sensors, known as rhodafluor, has been developed using 4'-Chloro-2',6'-difluoroacetophenone derivatives. These sensors exhibit significant changes in quantum yield upon binding with Zn(2+), providing a potential tool for biological applications (Burdette & Lippard, 2002).

Polymer and Material Science

This compound has also found application in the synthesis of novel polymers with enhanced thermal stability and desirable electronic properties. For instance, asymmetric trifluoromethylated aromatic diamines derived from 4'-Chloro-2',6'-difluoroacetophenone have been used to produce polyimides with good thermal stability, solubility, and low dielectric constants, relevant in electronic and aerospace industries (Bu, Zhang, Li, Li, Gong, & Yang, 2011).

Reaction Analysis and Mechanism Studies

In-depth studies on the reaction mechanisms and structural elucidation of compounds involving 4'-Chloro-2',6'-difluoroacetophenone have been conducted. These studies include analyzing the reaction mechanisms, spectral properties, and understanding the influence of substituents on reaction outcomes, enriching our knowledge of organic chemistry and reaction dynamics (Ashmore, Bishop, Craig, & Scudder, 2007).

安全和危害

4’-Chloro-2’,6’-difluoroacetophenone is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(4-chloro-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZAUYYYYPJSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674002 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2',6'-difluoroacetophenone | |

CAS RN |

1017777-45-5 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

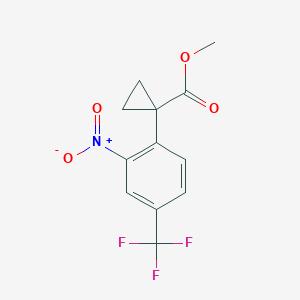

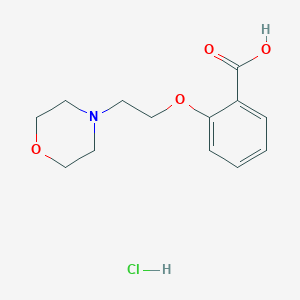

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)

![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)